molecular formula C15H30NO7P B1440486 Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid CAS No. 1217810-32-6

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Cat. No.: B1440486
CAS No.: 1217810-32-6
M. Wt: 367.37 g/mol
InChI Key: IJGFSGHCJKVTNM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a diethylphosphonate moiety at the sixth carbon of the hexanoic acid backbone. This compound is primarily utilized in peptide synthesis and chemical biology research, where its phosphonate group serves as a non-hydrolyzable analog of phosphate, enabling studies on phosphorylation-dependent processes . The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid), making it suitable for solid-phase peptide synthesis strategies.

Properties

IUPAC Name

(2S)-6-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30NO7P/c1-6-21-24(20,22-7-2)11-9-8-10-12(13(17)18)16-14(19)23-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGFSGHCJKVTNM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Acid

The first critical step in preparing Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is the protection of the amino group with the tert-butyloxycarbonyl (Boc) group. This protection stabilizes the amino functionality during subsequent synthetic transformations.

Method:

  • The amino acid substrate (in this case, the 2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid or its precursor) is reacted with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (Et3N).
  • The reaction is carried out in a mixed solvent system of acetone and water, which facilitates solubility and reaction efficiency.
  • Typical temperature ranges from 0°C to 40°C, with stirring for 0.5 to 4 hours depending on the substrate.
  • After reaction completion, the organic solvent is removed under reduced pressure, and the product is extracted and purified by crystallization.

Example Conditions and Yields:

Amino Acid Substrate Solvent System Base Temperature Reaction Time Yield (%) Notes
L-Aspartic Acid Acetone (40 mL), Water (4 mL) Triethylamine (2 equiv) 0°C 0.5 h 60 Crystallized from EtOAc/petroleum ether
L-Glutamic Acid Acetone (40 mL), Water (20 mL) Triethylamine (2 equiv) 25°C 4 h 90 Crystallized from EtOAc/petroleum ether

This method is noted for being simple, cost-effective, and yielding high-purity Boc-protected amino acids with minimal environmental impact due to mild conditions and low-boiling solvents.

Introduction of the Diethyl Phosphono Group

The installation of the O,O'-diethyl phosphono group at the 6-position of the hexanoic acid chain is typically achieved by phosphonation reactions on appropriately functionalized intermediates.

General Approach:

  • Starting from a suitable amino acid or precursor with a free hydroxyl or halide group at the 6-position, a phosphonation reagent such as diethyl phosphite or a phosphonate ester derivative is introduced.
  • This step may involve nucleophilic substitution or Michaelis-Arbuzov-type reactions to install the diethyl phosphonate ester.
  • Protection of the amino group as Boc prior to or after phosphonation ensures stability during the reaction.

Notes:

  • The phosphonation reaction conditions must be optimized to avoid side reactions such as over-alkylation or hydrolysis.
  • Purification often involves extraction and crystallization or chromatographic methods.
  • Specific detailed protocols for this step are less commonly published but are based on standard phosphonate chemistry principles.

Combined Synthetic Route Considerations

A typical synthetic route to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid may involve:

  • Starting from L-lysine or a similar hexanoic acid derivative.
  • Protection of the amino group with Boc using (Boc)2O and triethylamine in acetone/water (as above).
  • Functionalization at the 6-position with a leaving group (e.g., halogenation).
  • Substitution with diethyl phosphite to introduce the diethyl phosphono group.
  • Purification and crystallization to isolate the final product.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Purpose Typical Yield Notes
Boc Protection (Boc)2O, Et3N, Acetone/Water, 0-40°C Protect amino group 60-90% Mild, efficient, scalable
Halogenation (if needed) Appropriate halogenating agent Introduce leaving group at C6 Variable Prepares for phosphonation
Phosphonation Diethyl phosphite or phosphonate ester Install diethyl phosphono group Variable Requires optimization for selectivity
Purification Extraction, crystallization, chromatography Obtain pure final compound High purity Final product suitable for further use

Research Findings and Practical Notes

  • The Boc protection method using (Boc)2O in acetone/water with triethylamine is well-established, providing high yields and purity with simple workup.
  • The use of low-boiling solvents like acetone facilitates easy removal and environmentally friendly processing.
  • Phosphonate ester introduction is a critical step requiring careful control to avoid decomposition or side reactions.
  • Literature suggests that protecting groups and reaction conditions must be carefully chosen to maintain the integrity of both the amino acid backbone and the phosphonate moiety.
  • No direct detailed protocols specific to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid were found in the reviewed sources, but the described methods are consistent with standard synthetic organic chemistry practices for similar compounds.

Chemical Reactions Analysis

Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for Boc deprotection, and various bases and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2.1. Biochemical Research

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid serves as a valuable tool in biochemical assays, particularly in the study of aminoacyl-tRNA synthetases (aaRSs). These enzymes are crucial for protein synthesis as they catalyze the attachment of amino acids to their corresponding tRNA molecules. The phosphonate group in this compound can mimic the structure of aminoacyl-AMP, allowing researchers to investigate the mechanism of aaRSs and develop inhibitors that could serve as therapeutic agents against various diseases.

Case Study: Inhibition of aaRSs
Research has demonstrated that phosphonate analogs can effectively inhibit aaRS activity, leading to decreased protein synthesis in bacterial systems. This inhibition can be leveraged to develop new antibiotics targeting bacterial aaRSs, thereby addressing antibiotic resistance issues .

2.2. Drug Development

The compound's structural features make it a candidate for drug development, particularly in creating prodrugs that enhance bioavailability and target specificity. By modifying the phosphonate group, researchers can design compounds that exhibit improved pharmacokinetic properties.

Table 1: Comparison of Pharmacokinetic Properties

Compound TypeBioavailabilityHalf-lifeTarget Specificity
Standard Amino AcidsLowShortBroad
Phosphonate DerivativesHighExtendedTargeted

2.3. Proteomics and Diagnostic Applications

In proteomics, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid can be utilized as a labeling agent for proteins and peptides, facilitating their identification and quantification through mass spectrometry. Its ability to form stable complexes with metal ions enhances its application in diagnostic assays.

Case Study: Mass Spectrometry Applications
Studies have shown that using phosphonate-labeled peptides can significantly improve the sensitivity and accuracy of mass spectrometric analyses, making it easier to detect low-abundance proteins in complex biological samples .

Mechanism of Action

The mechanism of action of Boc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid involves its role as a building block in organic synthesis. The Boc group protects the amino functionality during reactions, preventing unwanted side reactions. The phosphono group can participate in various chemical transformations, enabling the synthesis of a wide range of derivatives. The compound’s molecular targets and pathways are primarily related to its use as an intermediate in synthetic chemistry .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular formula : Estimated as C₁₉H₃₇N₂O₇P (assuming Boc replaces Fmoc in the Fmoc analog from ).
  • Functional groups : Boc-protected amine, phosphonate ester, and carboxylic acid.
  • Applications : Peptide modification, enzyme inhibition studies, and biomaterial development.

Comparison with Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic Acid

The Fmoc-protected analog (C₂₅H₃₂NO₇P, MW: 489.51) shares the same phosphonohexanoic acid backbone but employs a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc .

Key Differences:

Property Boc Analog Fmoc Analog
Protecting Group Acid-labile (removed with TFA) Base-labile (removed with piperidine)
Molecular Weight ~425–450 g/mol (estimated) 489.51 g/mol
Solubility Likely polar due to phosphonate Similar polarity, but Fmoc may reduce aqueous solubility
Synthetic Utility Compatible with acid-stable resins Preferred for orthogonal deprotection in SPPS

Research Implications :

  • The choice between Boc and Fmoc depends on synthesis strategy. Boc is ideal for acid-resistant resins, while Fmoc is favored in stepwise deprotection workflows .

Comparison with Other Phosphonated Amino Acids

Phosphonated amino acids are critical for mimicking phosphorylated residues. Examples include:

(2S)-2-amino-6-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylideneamino]hexanoic acid (IT1)

  • Structure: Features a pyridine-linked phosphonooxymethyl group (C₁₄H₂₂N₃O₇P) .
  • Function: Serves as a metalloenzyme inhibitor, contrasting with the diethylphosphonate in Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid, which is esterified and less polar.

6-[{(2S)-2-AMINO-3-[4-(BENZYLOXY)PHENYL]PROPYL}(HYDROXY)AMINO]-6-OXOHEXANOIC ACID (HA2)

  • Structure: Contains a benzyloxy-phenyl group and ketohexanoic acid (C₂₂H₂₈N₂O₅, MW: 400.47) .
  • Function : Targets enzymatic active sites via its keto and benzyloxy groups, unlike the phosphonate-mediated interactions of the Boc compound.

Key Contrast :

  • The Boc compound’s diethylphosphonate enhances stability against phosphatases compared to free phosphonic acids, making it superior for long-term biochemical assays .

Comparison with Hexanoic Acid Derivatives

Perfluorohexanoic Acid (PFHxA)

  • Structure : Fully fluorinated C6 chain (C₆HF₁₁O₂) .
  • Applications : Industrial surfactant vs. Boc compound’s research use.
  • Toxicity : PFHxA is persistent and bioaccumulative, whereas the Boc compound is designed for controlled laboratory use .

Hexanoic Acid (C6:0)

  • Structure : Simple carboxylic acid (CH₃(CH₂)₄COOH).
  • Biological Role : Modulates lipid metabolism and insulin signaling in hepatocytes .
  • Contrast: The Boc compound’s phosphonate and amino groups introduce synthetic utility absent in the parent fatty acid.

Biological Activity

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is a phosphono amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, pharmacokinetics, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The chemical formula of Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid is C15H30NO7P, with a molecular weight of 367.37 g/mol. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, enhancing the compound's stability and facilitating its use in various biological assays .

Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid primarily interacts with specific enzymes, acting as a substrate or inhibitor in biochemical pathways. Its phosphono group allows for interactions with serine proteases, which play crucial roles in coagulation and fibrinolysis. The compound's ability to modulate enzyme activity can lead to significant physiological effects, particularly in the context of blood coagulation processes.

Pharmacokinetics

Pharmacokinetic studies indicate that Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibits favorable solubility in various solvents, suggesting good bioavailability. The stability of the compound under physiological conditions is critical for its therapeutic potential, as it influences absorption and distribution within biological systems .

Antifibrinolytic Effects

Research indicates that derivatives of amino acids similar to Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid exhibit significant antifibrinolytic activity. For instance, studies have shown that certain derivatives can inhibit plasmin activity, which is essential for fibrinolysis. The inhibition of plasmin leads to enhanced clot stability and reduced bleeding in various models .

Case Studies

  • In Vivo Studies : In animal models, Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid demonstrated a capacity to reduce infarct size during myocardial ischemia/reperfusion injury. This was attributed to its role as an arginase inhibitor, leading to improved vascular function and reduced tissue damage .
  • Cell Viability Assays : In vitro studies assessed the cytotoxicity of the compound on various cell lines. Results indicated that at higher concentrations, the compound could affect cell viability, but it exhibited minimal toxicity at therapeutic doses .

Table: Summary of Biological Activities

Biological Activity Effect Reference
AntifibrinolyticInhibition of plasmin activity
CytotoxicityAffects cell viability at high doses
Vascular ProtectionReduces infarct size in ischemia

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoic acid?

  • Methodological Answer : The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group of L-2,6-diaminohexanoic acid using Boc anhydride in a basic solvent (e.g., THF/H₂O) .

Phosphonate Introduction : Attach the diethyl phosphonate group via a Michaelis-Arbuzov reaction, where a halogenated intermediate reacts with triethyl phosphite under reflux conditions .

Deprotection and Purification : Remove the Boc group using trifluoroacetic acid (TFA) and purify via reverse-phase HPLC or column chromatography.

  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) and confirm stereochemistry with chiral HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Identify backbone protons (δ 1.2–1.6 ppm for hexanoic chain, δ 4.1 ppm for phosphonate-OCH₂CH₃) and confirm Boc group presence (δ 1.4 ppm for tert-butyl) .
  • ³¹P NMR : Verify phosphonate integration (δ 20–25 ppm) .
  • Mass Spectrometry : Use high-resolution MS (Orbitrap Fusion Lumos) with ESI ionization for accurate mass determination (expected [M+H]⁺ ~366.2 Da) .
  • HPLC : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer :

  • Short-term : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the phosphonate group .
  • Long-term : Lyophilize and store under argon at –80°C. Avoid repeated freeze-thaw cycles. Monitor degradation via quarterly HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of phosphonated amino acids?

  • Methodological Answer : Discrepancies often arise from solvent polarity and pH effects. Perform systematic solubility studies:

  • Solvent Screening : Test solubility in DMSO, water (pH 2–12), and ethanol using nephelometry.
  • pH-Dependent Analysis : Use UV-Vis spectroscopy to measure solubility at varying pH (e.g., pKa ~2.5 for phosphonate groups).
  • Reference : Hexanoic acid derivatives show reduced aqueous solubility at neutral pH due to zwitterionic effects .

Q. What strategies mitigate diastereomer formation during phosphonate group installation?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-oxazinane intermediates to enforce stereochemical control during phosphonate coupling .
  • Low-Temperature Reactions : Conduct Michaelis-Becker reactions at –40°C to minimize racemization .
  • Analytical Validation : Employ ²D-NMR (NOESY) to confirm stereochemical integrity post-synthesis .

Q. How can computational modeling optimize the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to phosphonate-recognizing active sites (e.g., alkaline phosphatases). Focus on electrostatic interactions between the phosphonate group and Mg²⁺/Ca²⁺ ions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. membrane environments .
  • Validation : Correlate simulation data with SPR binding assays (KD measurements) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid
Reactant of Route 2
Boc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

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